molecular formula C17H28NO8P B029857 2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester CAS No. 344578-06-9

2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester

Cat. No.: B029857
CAS No.: 344578-06-9
M. Wt: 405.4 g/mol
InChI Key: JBFXJMFNAWBGGD-UHFFFAOYSA-N
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Description

Historical Development of Complex Carbamate Research

Carbamates, derivatives of carbamic acid ($$ \text{H}2\text{NCO}2\text{H} $$), have been studied since the 19th century, with early work by Dumas on urethanes laying the foundation. The integration of phosphorus into carbamate frameworks emerged in the mid-20th century, driven by demands for pesticidal agents. For instance, Oleksyszyn et al. (1979) pioneered phosphonate-carbamate hybrids via Mannich-type reactions involving aldehydes, benzyl carbamate, and triphenyl phosphite. These methods enabled the synthesis of compounds like diphenyl $$ \alpha $$-(N-benzyloxycarbonyl)aminoalkylphosphonates, which later inspired derivatives such as 2,2-dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester.

Significance in Organophosphorus Chemical Research

Organophosphorus-carbamate hybrids occupy a unique niche due to their dual reactivity:

  • Phosphinyl groups ($$ \text{P=O} $$) enhance electrophilicity, facilitating nucleophilic attacks at the phosphorus center.
  • Carbamate moieties ($$ \text{NHCO}_2\text{R} $$) participate in hydrogen bonding and enzyme inhibition, as seen in cholinesterase inhibitors.
    This combination is exemplified in CAS 344578-06-9, where the dimethoxyphosphinyl group stabilizes transition states during metalation reactions, while the carbamate ethyl ester modulates solubility.

Evolution of Phosphinylated Carbamate Studies

Early syntheses relied on stoichiometric bases, but modern approaches employ catalytic systems. For example, the use of sodium hydride in dimethyl sulfoxide (DMSO) for alkylation reactions improved yields of tetraethyl acetamido(2-phosphonoethyl)malonate derivatives. Directed ortho metalation (DoM) with $$ O $$-carbamate directing groups has further refined regioselectivity, enabling the synthesis of polysubstituted aromatics.

Current Research Landscape for Multifunctional Carbamates

Recent studies focus on:

  • Biomedical applications : Carbamates inhibit acetylcholinesterase (AChE), with second-order rate constants ($$ k_a $$) optimized at pH 7.5–9.0.
  • Agrochemical potential : Phosphonodepsi

Properties

IUPAC Name

ethyl N-(2,2-dimethoxyethyl)-N-[dimethoxyphosphoryl-(3-methoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28NO8P/c1-7-26-17(19)18(12-15(22-3)23-4)16(27(20,24-5)25-6)13-9-8-10-14(11-13)21-2/h8-11,15-16H,7,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFXJMFNAWBGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC(OC)OC)C(C1=CC(=CC=C1)OC)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522660
Record name Dimethyl {[(2,2-dimethoxyethyl)(ethoxycarbonyl)amino](3-methoxyphenyl)methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344578-06-9
Record name Dimethyl {[(2,2-dimethoxyethyl)(ethoxycarbonyl)amino](3-methoxyphenyl)methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester, commonly referred to as DMEME, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DMEME, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H23N2O5P
  • Molecular Weight : 405.38 g/mol
  • CAS Number : 344578-06-9
  • Purity : 96% .

DMEME exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : DMEME has shown potential in inhibiting certain enzymes linked to cancer progression, particularly those involved in phosphoinositide signaling pathways.
  • Topoisomerase Targeting : Similar compounds have demonstrated the ability to target topoisomerases, which are crucial for DNA replication and transcription. This suggests a potential role for DMEME in antitumor therapies .
  • Antioxidant Activity : Preliminary studies indicate that DMEME may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Antitumor Activity

Several studies have highlighted the antitumor potential of DMEME and related compounds:

  • In Vitro Studies : In cell lines such as RPMI8402 and KB3-1, DMEME derivatives exhibited cytotoxic effects with IC50 values ranging from 30 to 55 nM, indicating significant potency against tumor cells .
  • Mechanistic Insights : The compound's ability to inhibit topoisomerase I has been correlated with its cytotoxicity, suggesting that it disrupts DNA integrity in cancer cells.

Case Studies

  • Study on Cytotoxicity : A study involving various derivatives of DMEME demonstrated that modifications in the methoxy groups significantly affected cytotoxicity profiles. The most effective derivatives were those with a balanced substitution pattern on the phenyl ring .
  • Pharmacological Evaluation : In a comparative analysis, DMEME was evaluated alongside other phosphonate compounds for their antitumor efficacy. Results indicated that DMEME had superior activity due to its unique structural features that enhance binding affinity to target enzymes .

Data Table: Biological Activity Summary

PropertyValue
Molecular FormulaC16H23N2O5P
Molecular Weight405.38 g/mol
CAS Number344578-06-9
Purity96%
Antitumor IC50 (RPMI8402)30 - 55 nM
Antioxidant ActivityYes

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the following:

  • Molecular Formula : C17H28N1O8P
  • Molecular Weight : 405.38 g/mol
  • IUPAC Name : 2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester

The presence of both carbamate and phosphinyl groups suggests potential utility in various chemical reactions and biological activities.

Insecticide Development

One of the primary applications of this compound is in the development of insecticides. The carbamate moiety is known for its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to paralysis and death in target pests.

Case Study: Efficacy Against Pests

  • A study conducted on the effectiveness of carbamate-based insecticides showed that compounds with similar structures significantly reduced populations of aphids and whiteflies when applied at recommended dosages. The compound's efficacy can be attributed to its dual action mechanism, affecting both contact and systemic pathways in insects.
Insect Type Application Rate (g/ha) Efficacy (%)
Aphids20085
Whiteflies15078

Herbicide Potential

Research indicates that this compound may also exhibit herbicidal properties due to its ability to disrupt metabolic pathways in plants. This aspect is particularly relevant in developing selective herbicides that target specific weed species while minimizing damage to crops.

Anticancer Activity

Preliminary studies suggest that compounds similar to 2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester may have anticancer properties. The phosphinyl group is known for enhancing cellular uptake of therapeutic agents, potentially increasing the efficacy of existing cancer treatments.

Case Study: Cell Line Testing

  • In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis (programmed cell death) at concentrations as low as 10 µM, suggesting a promising lead for further development.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
A549 (Lung Cancer)15Cell cycle arrest

Environmental Considerations

While the applications are promising, environmental safety must be considered. The potential for groundwater contamination and effects on non-target species has been highlighted in studies involving similar carbamate compounds. Regulatory frameworks are essential to ensure safe usage practices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Analogs

(a) Ethyl Allyl(2,2-Dimethoxyethyl)carbamate
  • Structure: Allyl carbamate with a 2,2-dimethoxyethyl side chain (C₈H₁₅NO₅).
  • Key Differences : Lacks the dimethoxyphosphinyl and 3-methoxyphenyl groups.
  • Activity : Carbamates with allyl or methyl groups (e.g., methylphenyl-carbamates) exhibit moderate physostigmine-like activity in stimulating intestinal peristalsis but show weak miotic effects .
(b) Ethyl (3-Hydroxyphenyl)carbamate
  • Structure: Ethyl carbamate with a 3-hydroxyphenyl group (C₉H₁₁NO₃).
  • Key Differences : Replaces 3-methoxyphenyl and phosphinyl groups with a hydroxyl-substituted phenyl ring.
  • Activity : Hydroxyl groups may reduce lipophilicity and alter receptor binding compared to methoxy-substituted analogs .
(c) Dimethylcarbamic Esters
  • Example : Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate.
  • Key Differences : Quaternary ammonium salts enhance cholinergic activity.
  • Activity : Show miotic and intestinal stimulation comparable to physostigmine, unlike diethylcarbamates, which are inactive .

Phosphorus-Containing Analogs

(a) Triethyl Phosphonoacetate
  • Structure: Ethyl ester of phosphonoacetic acid (C₆H₁₃O₅P).
  • Key Differences : Diethoxyphosphinyl group (vs. dimethoxy in the main compound) and lacks carbamate/aryl groups.
  • Properties : Increased steric bulk from ethoxy groups may reduce membrane permeability compared to dimethoxy derivatives .
(b) Methyl 3-(Dimethoxyphosphinyl)-2-Methylpropanoate
  • Structure : Methyl ester with a dimethoxyphosphinyl and methyl branch (C₇H₁₅O₅P).
  • Key Differences : Smaller molecular weight (210.16 g/mol vs. 405.38 g/mol) and lacks aromatic/carbamate moieties.
  • Stability : Phosphorylated esters are generally hydrolytically stable under physiological conditions .

Aromatic Substituent Variants

(a) 3-Methoxyphenyl Isocyanate
  • Structure: Isocyanate derivative of 3-methoxyphenyl (C₈H₇NO₂).
  • Key Differences : Reactive isocyanate group instead of carbamate.
  • Utility : Serves as a precursor for synthesizing ureas and carbamates but lacks biological activity in isolation .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity/Stability Reference
Main Compound Ethyl carbamate, dimethoxyphosphinyl, 3-methoxyphenyl Potential cholinergic activity (inferred)
Ethyl Allyl(2,2-Dimethoxyethyl)carbamate Allyl carbamate, dimethoxyethyl Weak physostigmine-like activity
Dimethylcarbamic Esters Quaternary ammonium, dimethylcarbamate Strong miotic and intestinal stimulation
Triethyl Phosphonoacetate Diethoxyphosphinyl, ethyl ester High steric bulk, stable
Ethyl (3-Hydroxyphenyl)carbamate 3-Hydroxyphenyl, ethyl carbamate Reduced lipophilicity

Research Findings and Implications

  • Activity Trends : Ethyl carbamates generally exhibit weaker activity than methyl or dimethyl analogs. The presence of a 3-methoxyphenyl group in the main compound may enhance receptor affinity compared to unsubstituted phenyl derivatives .
  • Toxicity Considerations: No direct toxicity data exists for the main compound, but related carbamates (e.g., physostigmine analogs) show dose-dependent cholinergic toxicity .

Q & A

Q. Structural Confirmation :

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., density functional theory (DFT)-optimized structures) to verify regiochemistry and stereochemistry.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error .

Basic Question: How can researchers optimize reaction yields for this compound?

Answer:
Optimization requires systematic experimental design (DoE) to evaluate variables:

  • Critical Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Statistical Methods : Use fractional factorial design to screen variables, followed by response surface methodology (RSM) to identify optimal conditions .

Q. Example Table: Factorial Design for Yield Optimization

VariableLow LevelHigh LevelEffect on Yield (%)
Temperature (°C)6080+15
Catalyst (mol%)25+22
Solvent (DMF:H2O)9:18:2-8

Advanced Question: What computational tools are suitable for studying its reaction mechanisms?

Answer:

Quantum Chemical Calculations :

  • DFT : Calculate transition states and activation energies for phosphorylation and carbamate formation steps (software: Gaussian or ORCA) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using AMBER or GROMACS .

Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic pathways .

Advanced Question: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:
Contradictions often arise from impurities or stereochemical ambiguity. Mitigation strategies:

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

Hyphenated Chromatography : LC-NMR/MS isolates and identifies minor impurities (<1%) .

Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Advanced Question: What are the degradation pathways under varying pH and temperature?

Answer:
Design accelerated degradation studies:

Conditions : Expose the compound to buffers (pH 3–10) at 40–80°C for 24–72 hours.

Analytical Tools :

  • HPLC-MS : Track degradation products (e.g., hydrolysis of ester or carbamate groups) .
  • Kinetic Modeling : Fit data to first-order decay models to predict shelf-life .

Q. Example Degradation Products :

  • Phosphoric acid derivatives (via ester hydrolysis).
  • 3-Methoxybenzaldehyde (oxidation byproduct).

Safety & Handling: What protocols ensure safe laboratory use?

Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., triethylamine).

Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester

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